molecular formula C15H23BrO B14743098 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one CAS No. 1669-36-9

4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14743098
CAS No.: 1669-36-9
M. Wt: 299.25 g/mol
InChI Key: ZGVYNOZZVZIHAO-UHFFFAOYSA-N
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Description

4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and reactivity This compound is characterized by the presence of bromine, tert-butyl groups, and a cyclohexa-2,5-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination of 2,6-di-tert-butyl-4-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The bromine atom and the cyclohexa-2,5-dien-1-one core play crucial roles in its reactivity. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its non-brominated analogs. This makes it a valuable compound for studying halogenated organic molecules and their applications .

Properties

CAS No.

1669-36-9

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

4-bromo-2,6-ditert-butyl-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H23BrO/c1-13(2,3)10-8-15(7,16)9-11(12(10)17)14(4,5)6/h8-9H,1-7H3

InChI Key

ZGVYNOZZVZIHAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)Br

Origin of Product

United States

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